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Introduction
Himbacine is a complex piperidine alkaloid first isolated from the bark of the Australian

magnolia tree, Galbulimima baccata. It has garnered significant attention in the field of

medicinal chemistry due to its potent and selective antagonist activity at muscarinic

acetylcholine receptors, particularly the M2 and M4 subtypes.[1] This inherent biological

activity, combined with a rigid tricyclic core, makes himbacine an attractive scaffold for the

design and development of novel therapeutic agents. Its utility has been notably demonstrated

in the development of Vorapaxar, a protease-activated receptor 1 (PAR-1) antagonist,

showcasing the scaffold's adaptability for targets beyond the cholinergic system.[2][3]

These application notes provide a comprehensive overview of himbacine's pharmacological

properties, quantitative data on its biological activity, detailed experimental protocols for its

evaluation, and insights into the signaling pathways it modulates. This information is intended

to serve as a valuable resource for researchers interested in leveraging the himbacine scaffold

for drug discovery endeavors.

Data Presentation
The biological activity of himbacine and its derivatives is most commonly characterized by their

binding affinity for muscarinic receptors. The following tables summarize key quantitative data

from radioligand binding and functional assays.
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Table 1: Binding Affinities (Kd) of Himbacine for Human Muscarinic Receptor Subtypes[1]

Receptor Subtype Kd (nM)

hM1 83

hM2 4

hM3 59

hM4 7

hM5 296

Table 2: Antagonist Activity (pA2) of Himbacine in Guinea Pig Tissues[4]

Tissue Receptor Target pA2 Value

Atria Cardiac Muscarinic Receptors 8.2

Ileum
Smooth Muscle Muscarinic

Receptors
~7.2

Trachea
Smooth Muscle Muscarinic

Receptors
~7.2

Table 3: In Vitro Activity of a Himbacine-Derived PAR-1 Antagonist (Vorapaxar)[2]

Compound Target Ki (nM) IC50 (nM)

Vorapaxar PAR-1 8.1 25

Signaling Pathways
Himbacine's primary mechanism of action is the competitive antagonism of M2 and M4

muscarinic acetylcholine receptors. These receptors are G-protein coupled receptors (GPCRs)

that primarily couple to the inhibitory Gαi subunit.

M2 Muscarinic Receptor Signaling Pathway
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Antagonism of the M2 muscarinic receptor by himbacine blocks the binding of acetylcholine,

thereby preventing the activation of the Gαi signaling cascade. This leads to a number of

downstream effects, including the disinhibition of adenylyl cyclase, resulting in increased

intracellular cyclic AMP (cAMP) levels. Additionally, the modulation of inwardly rectifying

potassium channels via the Gβγ subunit is inhibited.[5] More complex, non-canonical signaling

involving β-arrestin and the PI3K/Akt pathway may also be affected.[6][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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